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[1] Forsythoside B exerts anti-inflammatory effects on lipopolysaccharide-stimulated RAW

264.7 cells via the TLR4/NF-κB and PI3K/Akt/mTOR signaling pathways - PubMed (2023-01-

01) Forsythoside B (FTSB) is a phenylethanoid glycoside with a variety of biological activities.

The present study aimed to investigate the anti-inflammatory effects and underlying

mechanisms of FTSB on lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. The cells were

treated with FTSB (10, 20 and 40 µM) for 2 h and then stimulated with LPS (1 µg/ml) for 24 h.

The results demonstrated that FTSB significantly inhibited the production of nitric oxide and

pro-inflammatory cytokines, including tumor necrosis factor-α, interleukin (IL)-6 and IL-1β in

LPS-stimulated RAW 264.7 cells. FTSB also suppressed the protein expression levels of

inducible nitric oxide synthase and cyclooxygenase-2. Furthermore, FTSB inhibited the

phosphorylation of p65, inhibitor of NF-κBα (IκBα) and p38 mitogen-activated protein kinase,

and suppressed the nuclear translocation of p65. In addition, FTSB inhibited the

phosphorylation of phosphoinositide 3-kinase (PI3K), protein kinase B (Akt) and mammalian

target of rapamycin (mTOR). In conclusion, the present study suggested that FTSB exerted

anti-inflammatory effects on LPS-stimulated RAW 264.7 cells by inhibiting the TLR4/NF-κB and

PI3K/Akt/mTOR signaling pathways. Therefore, FTSB may be a potential therapeutic agent for

the treatment of inflammatory diseases. ... (2023-01-01) FTSB also suppressed the protein

expression levels of inducible nitric oxide synthase and cyclooxygenase-2. Furthermore, FTSB

inhibited the phosphorylation of p65, inhibitor of NF-κBα (IκBα) and p38 mitogen-activated

protein kinase, and suppressed the nuclear translocation of p65. In addition, FTSB inhibited the

phosphorylation of phosphoinositide 3-kinase (PI3K), protein kinase B (Akt) and mammalian
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target of rapamycin (mTOR). In conclusion, the present study suggested that FTSB exerted

anti-inflammatory effects on LPS-stimulated RAW 264.7 cells by inhibiting the TLR4/NF-κB and

PI3K/Akt/mTOR signaling pathways. ... (2023-01-01) Abstract. Forsythoside B (FTSB) is a

phenylethanoid glycoside with a variety of biological activities. The present study aimed to

investigate the anti-inflammatory effects and underlying mechanisms of FTSB on

lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. The cells were treated with FTSB (10,

20 and 40 µM) for 2 h and then stimulated with LPS (1 µg/ml) for 24 h. The results

demonstrated that FTSB significantly inhibited the production of nitric oxide and pro-

inflammatory cytokines, including tumor necrosis factor-α, interleukin (IL)-6 and IL-1β in LPS-

stimulated RAW 264.7 cells. ... (2023-01-01) Therefore, FTSB may be a potential therapeutic

agent for the treatment of inflammatory diseases. --INVALID-LINK--

Forsythoside B alleviates cerebral ischemia-reperfusion injury by activating the Nrf2/HO-1

signaling pathway - PubMed (2022-09-01) Forsythoside B (FTSB), one of the main active

components of Forsythiae Fructus, has been reported to have various pharmacological

activities, including anti-inflammatory, antioxidant and neuroprotective effects. The present

study aimed to investigate the protective effect of FTSB against cerebral ischemia-reperfusion

(I/R) injury and to elucidate the underlying mechanisms. A middle cerebral artery

occlusion/reperfusion (MCAO/R) model was established in rats to simulate cerebral I/R injury in

vivo. FTSB (20, 40 and 80 mg/kg) was administered intraperitoneally at 2 h after reperfusion.

The results revealed that FTSB treatment significantly reduced the neurological deficit score,

infarct volume and brain water content in MCAO/R rats. FTSB also suppressed oxidative

stress, as evidenced by the decreased levels of malondialdehyde and reactive oxygen species,

and the increased activities of superoxide dismutase and glutathione peroxidase. Furthermore,

FTSB inhibited neuroinflammation by reducing the production of pro-inflammatory cytokines,

such as tumor necrosis factor-α, interleukin (IL)-6 and IL-1β. In addition, FTSB activated the

nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway

in the ischemic brain tissues. In vitro, FTSB protected PC12 cells against oxygen-glucose

deprivation/reperfusion (OGD/R)-induced injury by activating the Nrf2/HO-1 pathway. However,

the protective effect of FTSB was abolished by the Nrf2 inhibitor, ML385. In conclusion, the

present study demonstrated that FTSB alleviated cerebral I/R injury by activating the Nrf2/HO-1

signaling pathway, suggesting that FTSB may be a promising therapeutic agent for the

treatment of ischemic stroke. ... (2022-09-01) In addition, FTSB activated the nuclear factor

erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway in the ischemic

brain tissues. In vitro, FTSB protected PC12 cells against oxygen-glucose
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deprivation/reperfusion (OGD/R)-induced injury by activating the Nrf2/HO-1 pathway. However,

the protective effect of FTSB was abolished by the Nrf2 inhibitor, ML385. In conclusion, the

present study demonstrated that FTSB alleviated cerebral I/R injury by activating the Nrf2/HO-1

signaling pathway, suggesting that FTSB may be a promising therapeutic agent for the

treatment of ischemic stroke. ... (2022-09-01) Abstract. Forsythoside B (FTSB), one of the main

active components of Forsythiae Fructus, has been reported to have various pharmacological

activities, including anti-inflammatory, antioxidant and neuroprotective effects. The present

study aimed to investigate the protective effect of FTSB against cerebral ischemia-reperfusion

(I/R) injury and to elucidate the underlying mechanisms. A middle cerebral artery

occlusion/reperfusion (MCAO/R) model was established in rats to simulate cerebral I/R injury in

vivo. FTSB (20, 40 and 80 mg/kg) was administered intraperitoneally at 2 h after reperfusion. ...

(2022-09-01) The results revealed that FTSB treatment significantly reduced the neurological

deficit score, infarct volume and brain water content in MCAO/R rats. FTSB also suppressed

oxidative stress, as evidenced by the decreased levels of malondialdehyde and reactive

oxygen species, and the increased activities of superoxide dismutase and glutathione

peroxidase. Furthermore, FTSB inhibited neuroinflammation by reducing the production of pro-

inflammatory cytokines, such as tumor necrosis factor-α, interleukin (IL)-6 and IL-1β. --

INVALID-LINK--

Forsythoside B protects against MPP + -induced neurotoxicity in SH-SY5Y cells by activating

the PI3K/Akt/Nrf2 signaling pathway - PubMed (2022-01-01) Forsythoside B (FTSB) is a major

phenylethanoid glycoside isolated from the fruit of Forsythia suspensa, which has been

reported to possess various pharmacological activities. The present study aimed to investigate

the neuroprotective effect of FTSB on 1-methyl-4-phenylpyridinium (MPP+)-induced

neurotoxicity in SH-SY5Y cells and to elucidate the underlying molecular mechanisms. The

results demonstrated that FTSB significantly attenuated MPP+-induced cell viability loss,

apoptosis and reactive oxygen species (ROS) generation. FTSB also restored the

mitochondrial membrane potential and increased the ATP levels in MPP+-treated cells.

Furthermore, FTSB activated the phosphoinositide 3-kinase (PI3K)/protein kinase B

(Akt)/nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. The protective effect of

FTSB was abolished by the PI3K inhibitor, LY294002. In conclusion, the present study

suggested that FTSB protected SH-SY5Y cells against MPP+-induced neurotoxicity by

activating the PI3K/Akt/Nrf2 signaling pathway, which may be a potential therapeutic strategy

for the treatment of Parkinson's disease. ... (2022-01-01) The present study aimed to

investigate the neuroprotective effect of FTSB on 1-methyl-4-phenylpyridinium (MPP+)-induced
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neurotoxicity in SH-SY5Y cells and to elucidate the underlying molecular mechanisms. The

results demonstrated that FTSB significantly attenuated MPP+-induced cell viability loss,

apoptosis and reactive oxygen species (ROS) generation. FTSB also restored the

mitochondrial membrane potential and increased the ATP levels in MPP+-treated cells. ...

(2022-01-01) Furthermore, FTSB activated the phosphoinositide 3-kinase (PI3K)/protein kinase

B (Akt)/nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. The protective effect

of FTSB was abolished by the PI3K inhibitor, LY294002. In conclusion, the present study

suggested that FTSB protected SH-SY5Y cells against MPP+-induced neurotoxicity by

activating the PI3K/Akt/Nrf2 signaling pathway, which may be a potential therapeutic strategy

for the treatment of Parkinson's disease. ... (2022-01-01) Abstract. Forsythoside B (FTSB) is a

major phenylethanoid glycoside isolated from the fruit of Forsythia suspensa, which has been

reported to possess various pharmacological activities. --INVALID-LINK-- Notes and Protocols

for Testing Hemiphroside B Efficacy in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction
Hemiphroside B, a phenylethanoid glycoside, has garnered significant interest for its diverse

pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.

Preclinical evaluation of its therapeutic potential necessitates the use of well-characterized

animal models that can effectively translate to human disease states. This document provides

detailed application notes and protocols for testing the efficacy of Hemiphroside B in various

disease models, with a focus on its anti-inflammatory and neuroprotective mechanisms.

Therapeutic Targets and Mechanism of Action
Hemiphroside B has been shown to modulate several key signaling pathways involved in

inflammation and oxidative stress. Understanding these mechanisms is crucial for selecting

appropriate animal models and designing robust efficacy studies.

1.1. Anti-inflammatory Effects:

Hemiphroside B exerts its anti-inflammatory effects primarily through the inhibition of the

TLR4/NF-κB and PI3K/Akt/mTOR signaling pathways.[1] Lipopolysaccharide (LPS), a

component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4
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(TLR4), leading to a downstream cascade that results in the activation of the transcription

factor NF-κB.[1] NF-κB then translocates to the nucleus and induces the expression of pro-

inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[1] Hemiphroside B has been shown to

inhibit the phosphorylation of key proteins in this pathway, thereby reducing the production of

these inflammatory mediators.[1]

1.2. Neuroprotective Effects:

The neuroprotective properties of Hemiphroside B are attributed to its ability to activate the

Nrf2/HO-1 and PI3K/Akt/Nrf2 signaling pathways. The Nrf2 pathway is a critical cellular

defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the

cytoplasm by Keap1. Upon exposure to oxidative stress, Nrf2 translocates to the nucleus and

binds to the antioxidant response element (ARE), leading to the transcription of antioxidant

enzymes like heme oxygenase-1 (HO-1). Hemiphroside B has been demonstrated to enhance

the nuclear translocation of Nrf2 and increase the expression of HO-1, thereby protecting

neuronal cells from oxidative damage.

Recommended Animal Models
The choice of animal model is critical for the successful evaluation of Hemiphroside B's

efficacy. The following models are recommended based on its known mechanisms of action.

2.1. Lipopolysaccharide (LPS)-Induced Inflammation Model:

This model is ideal for evaluating the anti-inflammatory properties of Hemiphroside B.

Administration of LPS to rodents induces a systemic inflammatory response characterized by

the release of pro-inflammatory cytokines.

Species: Mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).

Induction: Intraperitoneal (i.p.) injection of LPS.

Rationale: Directly assesses the in vivo efficacy of Hemiphroside B in modulating the

TLR4/NF-κB pathway.[1]

2.2. Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) Model of Ischemic Stroke:
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This model is suitable for investigating the neuroprotective effects of Hemiphroside B in the

context of ischemic brain injury. The MCAO/R model mimics the pathological processes of

stroke, including oxidative stress and neuroinflammation.

Species: Rats (e.g., Sprague-Dawley) or mice.

Induction: Transient occlusion of the middle cerebral artery followed by reperfusion.

Rationale: Evaluates the ability of Hemiphroside B to mitigate neuronal damage and

improve neurological outcomes by activating the Nrf2/HO-1 pathway.

2.3. MPTP/MPP+-Induced Model of Parkinson's Disease:

This neurotoxicity model is used to assess the protective effects of Hemiphroside B against

dopamine neuron degeneration, a hallmark of Parkinson's disease.

Species: Mice (e.g., C57BL/6).

Induction: Systemic administration of MPTP, which is metabolized to the neurotoxin MPP+.

Rationale: Investigates the potential of Hemiphroside B to protect against

neurodegeneration through the activation of the PI3K/Akt/Nrf2 signaling pathway.

Experimental Protocols
Detailed protocols are provided below for the key experiments involved in testing

Hemiphroside B efficacy.

3.1. Protocol 1: LPS-Induced Systemic Inflammation in Mice

Animals: Male C57BL/6 mice, 8-10 weeks old.

Acclimatization: House animals for at least one week under standard conditions (12 h

light/dark cycle, 22 ± 2°C, food and water ad libitum).

Groups:

Vehicle control (e.g., saline)
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LPS (e.g., 1 mg/kg, i.p.) + Vehicle

LPS + Hemiphroside B (various doses, e.g., 10, 20, 40 mg/kg, administered orally or i.p.)

Procedure:

Administer Hemiphroside B or vehicle one hour prior to LPS injection.

Inject LPS intraperitoneally.

Collect blood samples at various time points (e.g., 2, 6, 24 hours) via retro-orbital bleeding

or cardiac puncture for cytokine analysis.

Euthanize animals and collect tissues (e.g., lung, liver, spleen) for histological analysis and

measurement of inflammatory markers.

Efficacy Readouts:

Serum levels of TNF-α, IL-6, and IL-1β (measured by ELISA).

Myeloperoxidase (MPO) activity in tissues as a marker of neutrophil infiltration.

Histopathological evaluation of tissue inflammation.

3.2. Protocol 2: MCAO/R-Induced Cerebral Ischemia in Rats

Animals: Male Sprague-Dawley rats, 250-300 g.

Acclimatization: As described in Protocol 3.1.

Groups:

Sham-operated control

MCAO/R + Vehicle

MCAO/R + Hemiphroside B (various doses, e.g., 20, 40, 80 mg/kg, administered i.p. or

intravenously)
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Procedure:

Induce focal cerebral ischemia by occluding the middle cerebral artery with an intraluminal

filament for a specified duration (e.g., 90 minutes).

Remove the filament to allow reperfusion.

Administer Hemiphroside B or vehicle at the onset of reperfusion.

Assess neurological deficits at 24 hours post-reperfusion using a standardized scoring

system (e.g., Bederson's scale).

Euthanize animals and harvest brains for infarct volume measurement and molecular

analysis.

Efficacy Readouts:

Neurological deficit score.

Infarct volume (measured by TTC staining).

Brain water content.

Markers of oxidative stress (e.g., malondialdehyde, superoxide dismutase).

Western blot analysis of Nrf2 and HO-1 expression in the ischemic brain tissue.

Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison

between treatment groups.

Table 1: Effect of Hemiphroside B on Serum Cytokine Levels in LPS-Treated Mice
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Treatment Group TNF-α (pg/mL) IL-6 (pg/mL) IL-1β (pg/mL)

Vehicle Mean ± SEM Mean ± SEM Mean ± SEM

LPS + Vehicle Mean ± SEM Mean ± SEM Mean ± SEM

LPS + Hemiphroside

B (10 mg/kg)
Mean ± SEM Mean ± SEM Mean ± SEM

LPS + Hemiphroside

B (20 mg/kg)
Mean ± SEM Mean ± SEM Mean ± SEM

LPS + Hemiphroside

B (40 mg/kg)
Mean ± SEM Mean ± SEM Mean ± SEM

Table 2: Neuroprotective Effects of Hemiphroside B in a Rat MCAO/R Model

Treatment Group Neurological Score Infarct Volume (%)
Brain Water
Content (%)

Sham Mean ± SEM Mean ± SEM Mean ± SEM

MCAO/R + Vehicle Mean ± SEM Mean ± SEM Mean ± SEM

MCAO/R +

Hemiphroside B (20

mg/kg)

Mean ± SEM Mean ± SEM Mean ± SEM

MCAO/R +

Hemiphroside B (40

mg/kg)

Mean ± SEM Mean ± SEM Mean ± SEM

MCAO/R +

Hemiphroside B (80

mg/kg)

Mean ± SEM Mean ± SEM Mean ± SEM

Signaling Pathway and Workflow Diagrams
5.1. Hemiphroside B's Anti-inflammatory Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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